7-(difluoromethoxy)isoquinoline
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Overview
Description
7-(Difluoromethoxy)isoquinoline is a fluorinated isoquinoline derivative with the molecular formula C10H7F2NO. This compound is part of a broader class of fluorinated heterocycles, which are known for their unique chemical properties and significant applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
. This reaction is effective for producing 1-substituted 3,4-dihydroisoquinolines, which can then be further functionalized to introduce the difluoromethoxy group.
Industrial production methods often involve the use of transition metal-catalyzed reactions to achieve high yields and regioselectivity. For example, Ir(III) catalysis has been employed for the C–H/N-O annulation of arylketoxime and internal alkyne without using an oxidant .
Chemical Reactions Analysis
7-(Difluoromethoxy)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions include fluorinated quinolines and tetrahydroisoquinolines .
Scientific Research Applications
7-(Difluoromethoxy)isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Fluorinated isoquinolines are explored for their potential as therapeutic agents due to their unique bioactivities.
Industry: It is used in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 7-(difluoromethoxy)isoquinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like 11β-HSD1, which is involved in the regulation of glucocorticoid activity . The difluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
7-(Difluoromethoxy)isoquinoline can be compared with other fluorinated isoquinolines, such as 7-fluoroisoquinoline and 7-trifluoromethylisoquinoline. While all these compounds share a common isoquinoline scaffold, the presence of different fluorine-containing groups imparts unique properties to each compound. For example, the difluoromethoxy group in this compound provides a balance between lipophilicity and electronic effects, making it particularly useful in medicinal chemistry .
Similar compounds include:
- 7-Fluoroisoquinoline
- 7-Trifluoromethylisoquinoline
- 7-Chloroisoquinoline
Properties
CAS No. |
1261787-58-9 |
---|---|
Molecular Formula |
C10H7F2NO |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
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